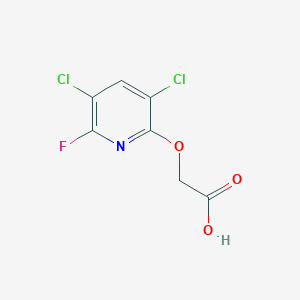
(3,5-Dichloro-6-fluoro-2-pyridyloxy) acetic acid
Cat. No. B8574201
Key on ui cas rn:
62270-89-7
M. Wt: 240.01 g/mol
InChI Key: SMXJSEOXNXOBJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04180395
Procedure details


A mixture of 17 grams (0.06 mole) of ethyl-(3,5-dichloro-6-fluoro-2-pyridyloxy)acetate in 90 milliliters of commercial grade ethanol and 2.8 grams of sodium hydroxide in 25 milliliters of water was refluxed for ~20 minutes. Thereafter 5.9 cubic centimeters of concentrated hydrochloric acid was added thereto and the mixture stirred and cooled for 15 minutes. The mixture was filtered to recover the solid which precipitated and the solid was extracted exhaustively with boiling hexane followed by extraction with a hexane-benzene mixture. After drying, the (3,5-dichloro-6fluoro-2-pyridyloxy) acetic acid product was recrystallized from hexane and was recovered in a yield of ~6 grams and melted at 140°-144° C. Upon analysis, the product was found to have carbon, hydrogen, chlorine and nitrogen contents of 36.04, 2.11, 29.28 and 5.64 percent, respectively, as compared with the theoretical contents of 35.03, 1.67, 29.54 and 5.83 percent, respectively, calculated for the above-named compound.
Quantity
17 g
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
C([O:3][C:4](=[O:16])[CH2:5][O:6][C:7]1[C:12]([Cl:13])=[CH:11][C:10]([Cl:14])=[C:9]([F:15])[N:8]=1)C.C(O)C.[OH-].[Na+].Cl>O>[Cl:13][C:12]1[C:7]([O:6][CH2:5][C:4]([OH:16])=[O:3])=[N:8][C:9]([F:15])=[C:10]([Cl:14])[CH:11]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
17 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(COC1=NC(=C(C=C1Cl)Cl)F)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
2.8 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was refluxed for ~20 minutes
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled for 15 minutes
|
|
Duration
|
15 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to recover the solid which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
precipitated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the solid was extracted exhaustively with boiling hexane
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
followed by extraction with a hexane-benzene mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After drying
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the (3,5-dichloro-6fluoro-2-pyridyloxy) acetic acid product was recrystallized from hexane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was recovered in a yield of ~6 grams and melted at 140°-144° C
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC=1C(=NC(=C(C1)Cl)F)OCC(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
